A Technical Guide to the Structure Elucidation of 1,3-Linolein-2-olein
A Technical Guide to the Structure Elucidation of 1,3-Linolein-2-olein
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Abstract
The precise structural characterization of triacylglycerols (TAGs), including the positional distribution of fatty acids on the glycerol backbone, is critical for understanding their metabolic fate, physicochemical properties, and biological functions. This guide provides an in-depth technical overview of the modern analytical methodologies used for the unambiguous structure elucidation of 1,3-dilinoleoyl-2-oleoylglycerol (1,3-Linolein-2-olein), a TAG of significant interest in lipidomics and nutritional science. We detail the core techniques of mass spectrometry and nuclear magnetic resonance spectroscopy, supplemented by classical enzymatic methods, to differentiate 1,3-Linolein-2-olein from its regioisomers. This document includes detailed experimental protocols, quantitative data tables, and logical workflow diagrams to assist researchers in applying these techniques.
Introduction
1,3-Linolein-2-olein is a triacylglycerol composed of a glycerol backbone esterified with two linoleic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position. The determination of this specific arrangement, known as regiospecificity, is a significant analytical challenge due to the existence of its regioisomers, such as 1,2-dilinoleoyl-3-oleoylglycerol. The fatty acid position on the glycerol moiety profoundly influences the molecule's absorption, transport, and enzymatic processing in biological systems. Therefore, robust analytical methods are required for its definitive identification and quantification.
This guide outlines a multi-faceted approach, combining high-resolution separation with specific spectroscopic and enzymatic techniques, to achieve complete structural elucidation.
Table 1: Physicochemical Properties of 1,3-Linolein-2-olein
| Property | Value | Reference |
| IUPAC Name | 2-(oleoyloxy)propane-1,3-diyl dlinoleate | [1] |
| Synonyms | LOL, 2-Oleo-1,3-dilinolein | [1] |
| CAS Number | 2190-22-9 | [1] |
| Molecular Formula | C₅₇H₁₀₀O₆ | [1] |
| Molecular Weight | 881.4 g/mol | [1] |
| Lipid Number | TG (18:2/18:1/18:2) | [1] |
Core Elucidation Methodologies
The unambiguous identification of 1,3-Linolein-2-olein relies on techniques that can probe the specific positions of the fatty acyl chains. The primary methods employed are mass spectrometry for fragmentation analysis and NMR spectroscopy for detecting subtle differences in the chemical environment of atoms based on their position.
Mass Spectrometry (MS) for Regiospecific Analysis
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for distinguishing TAG regioisomers.[2] The underlying principle is that the fatty acids at the sn-1 and sn-3 positions have a different dissociation tendency compared to the fatty acid at the sn-2 position during collision-induced dissociation (CID).[3]
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Sample Preparation: Dissolve the lipid sample in a suitable organic solvent mixture (e.g., isopropanol/acetonitrile, 1:1 v/v) to a concentration of 10-100 µg/mL.
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Chromatographic Separation:
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HPLC System: A reverse-phase HPLC system.
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Column: C18 column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).
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Mobile Phase A: Acetonitrile/Water (60:40).
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Mobile Phase B: Isopropanol/Acetonitrile (90:10).
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Gradient: A time-gradient elution is performed to separate the TAG species.
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Flow Rate: 0.2-0.4 mL/min.
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Column Temperature: 30-40 °C.
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Mass Spectrometry:
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Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
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MS1: Scan for the protonated parent molecule [M+H]⁺ (m/z 881.4 for LOL).
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MS2 (Tandem MS): Isolate the parent ion and subject it to Collision-Induced Dissociation (CID).
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Fragmentation Analysis: Analyze the resulting diacylglycerol-like fragment ions. The loss of a fatty acid from the sn-1/3 position is generally preferred.[4]
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Data Analysis: Quantify the relative abundance of the fragment ions. For an AAB/ABA pair like LOL/LLO, the ratio of the [AA]⁺ to [AB]⁺ fragment ions will be significantly different, allowing for identification and quantification against a calibration curve.[4]
The fragmentation of the protonated molecule [LOL+H]⁺ will primarily result in the loss of a fatty acid. The key to distinguishing it from its LLO isomer lies in the relative intensities of the resulting fragment ions.
Table 2: Expected Key Diacylglycerol-like Fragment Ions in APCI-MS/MS
| Precursor Ion (m/z) | Analyte | Key Fragment Ions (m/z) | Expected Observation |
| 881.4 | 1,3-Linolein-2-olein (LOL) | [M+H - C₁₈H₃₂O₂]⁺ = 603.5 | Dominant peak due to the preferential loss of Linoleic acid from the sn-1/3 position. |
| 881.4 | 1,3-Linolein-2-olein (LOL) | [M+H - C₁₈H₃₄O₂]⁺ = 601.5 | Lower intensity peak from the loss of Oleic acid from the sn-2 position. |
| 881.4 | 1,2-Linolein-3-olein (LLO) | [M+H - C₁₈H₃₂O₂]⁺ = 603.5 | Lower intensity peak from the loss of Linoleic acid from the sn-1 or sn-2 position. |
| 881.4 | 1,2-Linolein-3-olein (LLO) | [M+H - C₁₈H₃₄O₂]⁺ = 601.5 | Higher intensity peak due to the loss of Oleic acid from the sn-3 position. |
Note: m/z values correspond to the loss of the specified fatty acid.
Caption: MS/MS fragmentation pathway for 1,3-Linolein-2-olein (LOL).
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹³C NMR spectroscopy is a definitive non-destructive technique for the regiospecific analysis of TAGs.[5] The chemical shifts of the carbonyl carbons of the fatty acyl chains are sensitive to their position on the glycerol backbone. The carbonyl carbons at the sn-1 and sn-3 positions are in a slightly different chemical environment than the one at the sn-2 position, resulting in distinct, resolvable signals.[5]
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Sample Preparation: Dissolve a sufficient quantity of the purified TAG (10-50 mg) in a deuterated solvent such as chloroform-d (CDCl₃). Add a relaxation agent if necessary.
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Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.
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Acquisition Parameters:
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Technique: Proton-decoupled ¹³C NMR.
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Pulse Program: A standard single-pulse experiment with full Nuclear Overhauser Effect (NOE).
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Relaxation Delay (d1): A long delay (e.g., 15 seconds) is crucial to ensure full relaxation of the carbonyl carbons for accurate quantification.[5]
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Number of Scans: Sufficient scans (e.g., 128 or more) are required to achieve a good signal-to-noise ratio for the carbonyl signals.
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Data Analysis: Integrate the areas of the signals in the carbonyl region (~172-174 ppm). For 1,3-Linolein-2-olein, the signal corresponding to the sn-2 oleoyl carbon will have an integral half that of the signal for the two sn-1/3 linoleoyl carbons.
The chemical shifts for the carbonyl carbons provide direct evidence of the fatty acid positions.
Table 3: Characteristic ¹³C NMR Carbonyl Chemical Shifts (in CDCl₃)
| Carbon Position | Fatty Acyl Group | Expected Chemical Shift (ppm) | Rationale |
| sn-1 and sn-3 (α) | Linoleoyl | ~173.06 | Carbons at the primary positions of the glycerol backbone resonate at a lower field. |
| sn-2 (β) | Oleoyl | ~172.67 | The carbon at the secondary position is more shielded and resonates at a higher field. |
Note: Values are approximate and can vary slightly based on spectrometer and solvent conditions. Data derived from values for trilinolein and triolein.[5]
Caption: Correlation of acyl position to ¹³C NMR chemical shifts.
Enzymatic Hydrolysis (Confirmatory)
A classic biochemical method for structure elucidation involves the use of regiospecific enzymes. Pancreatic lipase is an sn-1,3 specific lipase, meaning it selectively hydrolyzes the ester bonds at the outer positions of the glycerol backbone, leaving the sn-2 position intact.
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Reaction Setup: Emulsify the TAG sample in a buffer solution (e.g., Tris-HCl, pH 8.0) containing bile salts and calcium chloride.
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Enzymatic Digestion: Add pancreatic lipase to the emulsion and incubate at 37-40 °C with constant stirring.
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Reaction Quenching: Stop the reaction after a short period (to prevent acyl migration) by adding ethanol or HCl.
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Product Extraction: Extract the lipids from the reaction mixture using a solvent like diethyl ether or hexane.
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Product Analysis:
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Separate the reaction products (free fatty acids, 2-monoacylglycerol) using Thin Layer Chromatography (TLC).
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Scrape the separated bands from the TLC plate.
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Analyze the fatty acid composition of the 2-monoacylglycerol fraction and the free fatty acid fraction, typically by converting them to fatty acid methyl esters (FAMEs) followed by Gas Chromatography (GC).
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Interpretation: For 1,3-Linolein-2-olein, the free fatty acid fraction should consist primarily of linoleic acid, while the 2-monoacylglycerol fraction should be 2-oleoylglycerol.
References
- 1. larodan.com [larodan.com]
- 2. Regiospecific characterisation of the triacylglycerols in animal fats using high performance liquid chromatography-atmospheric pressure chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
